(5-Cyanofuran-2-yl)boronic acid
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Overview
Description
(5-Cyanofuran-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with a cyano group and a boronic acid group
Mechanism of Action
Target of Action
The primary target of (5-Cyanofuran-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid component of the compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the SM cross-coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and non-toxicity , which suggests that this compound may have favorable ADME properties.
Result of Action
The molecular result of the action of this compound is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain salts can induce significant rate acceleration in the bond exchange process . Additionally, structural changes in saccharides can influence the binding affinity of boronic acids . These factors can potentially influence the efficacy and stability of this compound in its action environment.
Biochemical Analysis
Biochemical Properties
They can form cyclic esters with 1,2- or 1,3-diols, which leads to significant changes in fluorescence . This property has been utilized in various sensing applications .
Molecular Mechanism
The molecular mechanism of (5-Cyanofuran-2-yl)boronic acid is not well-defined. Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, boronic acids undergo transmetalation, a process where they transfer a group to a metal .
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura coupling, a reaction that forms carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanofuran-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-cyanofuran using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (5-Cyanofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted furan derivatives.
Scientific Research Applications
(5-Cyanofuran-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be employed in the development of boron-containing biomolecules for biological studies.
Industry: The compound is used in the synthesis of advanced materials, including polymers and sensors.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a furan ring.
(5-Formylfuran-2-yl)boronic acid: A related compound with a formyl group instead of a cyano group.
Uniqueness: (5-Cyanofuran-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the furan ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
(5-cyanofuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJDRKYWTRYVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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